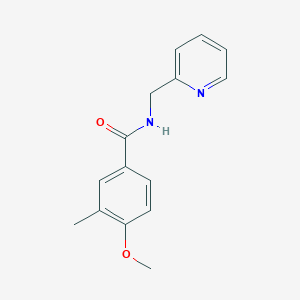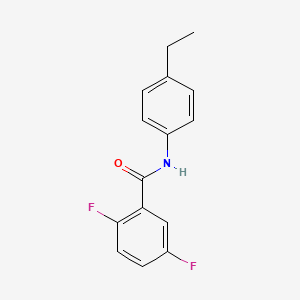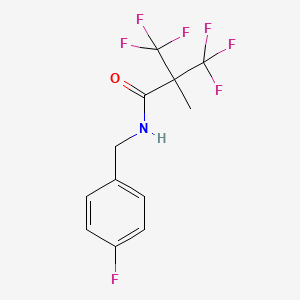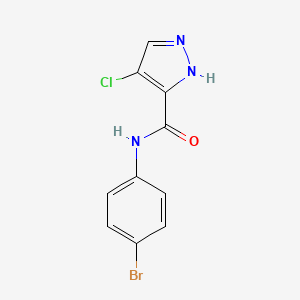![molecular formula C19H23NOS2 B4670872 N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4670872.png)
N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide
説明
N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide, also known as MPTP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPTP is a member of the propanamide family and is known for its unique molecular structure, which contains both thioether and thioester groups.
作用機序
The mechanism of action of N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide is not fully understood. However, it is believed that N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide exerts its anticancer activity by inducing apoptosis in cancer cells. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to activate the caspase pathway, which is involved in the programmed cell death of cancer cells. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide also reduces the production of pro-inflammatory cytokines and oxidative stress, which can lead to the development of chronic diseases such as cancer and cardiovascular disease.
実験室実験の利点と制限
One of the advantages of using N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide in lab experiments is its low toxicity. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to have low toxicity in animal studies, making it a safe candidate for further research. However, one of the limitations of using N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore the use of N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide in combination with other drugs to enhance its anticancer activity. Further research is needed to fully understand the mechanism of action of N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis of N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide involves the reaction of 3-phenylthiopropanoic acid with 2-methylbenzyl mercaptan in the presence of a coupling agent and a catalyst. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has been extensively studied for its potential anticancer, anti-inflammatory, and antioxidant properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide also reduces the production of pro-inflammatory cytokines and oxidative stress. However, further research is needed to fully understand the mechanism of action of N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide and its potential therapeutic applications.
科学的研究の応用
N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has been tested in vitro and in vivo for its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c1-16-7-5-6-8-17(16)15-22-14-12-20-19(21)11-13-23-18-9-3-2-4-10-18/h2-10H,11-15H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEJFYNQWIHUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4670791.png)


![3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B4670819.png)


![4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670844.png)
![1-(3,4-dichlorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4670847.png)

![{4-[2-(3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4670880.png)



![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4670900.png)